Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Catalog No.
S2863266
CAS No.
1706090-54-1
M.F
C22H22N2OS
M. Wt
362.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)me...

CAS Number

1706090-54-1

Product Name

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

IUPAC Name

isoquinolin-1-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone

Molecular Formula

C22H22N2OS

Molecular Weight

362.49

InChI

InChI=1S/C22H22N2OS/c1-16-6-2-4-8-18(16)20-11-13-24(14-15-26-20)22(25)21-19-9-5-3-7-17(19)10-12-23-21/h2-10,12,20H,11,13-15H2,1H3

InChI Key

PKRIMNADQMUPGB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NC=CC4=CC=CC=C43

solubility

not available

Potential Antiviral Activity:

Studies have investigated the potential antiviral activity of Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, particularly against Hepatitis C Virus (HCV). In vitro studies have shown that the compound exhibits antiviral effects against HCV by inhibiting the NS5B polymerase, a crucial enzyme for viral replication. [] However, further research, including in vivo studies, is needed to confirm these findings and determine the potential therapeutic efficacy of the compound for HCV treatment.

Antibacterial Activity:

Research suggests that Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone may also possess antibacterial properties. Studies have demonstrated that the compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. [] The mechanism of action for this antibacterial activity is not fully understood, and further investigation is warranted to elucidate its potential as an antimicrobial agent.

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a unique structural arrangement, combining elements of isoquinoline and thiazepane. This compound is characterized by the presence of an isoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a pyridine ring, and a thiazepane ring, which is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms. The methanone group indicates the presence of a carbonyl functional group (C=O) attached to the isoquinoline nitrogen.

The molecular formula for this compound can be represented as C₁₅H₁₅N₂OS, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur. The specific arrangement of these atoms contributes to its potential biological activity and reactivity in various chemical processes.

Due to its functional groups:

  • Nucleophilic Substitution: The carbonyl carbon may undergo nucleophilic attack by various nucleophiles, leading to the formation of derivatives.
  • Condensation Reactions: The presence of amine or alcohol functionalities can facilitate condensation reactions, forming more complex structures.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: Under certain conditions, the thiazepane ring may undergo oxidation, potentially modifying its properties and reactivity.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research into the biological activity of isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone suggests potential pharmacological properties. Isoquinoline derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity: Some isoquinoline derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Activity: Compounds containing isoquinoline structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Neurological Effects: Certain derivatives have shown promise in modulating neurotransmitter systems, indicating potential use in treating neurological disorders.

The specific biological effects of this compound may depend on its structural features and interactions with biological targets.

Various synthetic pathways can be employed to produce isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone:

  • Multicomponent Reactions: Utilizing starting materials like o-toluidine and thiazepane precursors in a one-pot reaction can yield the desired compound efficiently.
  • Cyclization Reactions: The formation of the thiazepane ring can be achieved through cyclization reactions involving appropriate precursors.
  • Functional Group Modifications: Starting from readily available isoquinoline derivatives, functional groups can be introduced or modified to achieve the final structure.

Microwave-assisted synthesis has also been explored for enhancing reaction rates and yields in producing similar compounds .

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics may lead to the development of new drugs targeting infectious diseases or cancer.
  • Material Science: The unique properties of this compound could be exploited in creating novel materials with specific functionalities.
  • Chemical Research: As a versatile building block in organic synthesis, it may serve as an intermediate for further chemical transformations.

Interaction studies involving isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking studies can reveal binding affinities and modes of action against specific targets. These studies are crucial for elucidating the mechanisms underlying its biological activity and for guiding further drug development efforts.

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureUnique Features
IsoquinolineC₉H₇NBasic structure without additional substituents; known for various biological activities.
ThiazepaneC₇H₉NSA simpler heterocyclic structure; lacks the isoquinoline component but shares heteroatoms.
7-MethylisoquinolineC₁₀H₉NContains a methyl group on the isoquinoline; exhibits distinct reactivity compared to the target compound.
BenzothiazoleC₇H₄N₂SSimilar heterocyclic nature; often studied for its antimicrobial properties but lacks the isoquinolinic structure.

The uniqueness of isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone lies in its combination of both isoquinoline and thiazepane functionalities along with a methanone group, which may enhance its reactivity and biological profile beyond that of its simpler analogs.

XLogP3

4.6

Dates

Last modified: 08-17-2023

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